LX-1031

概要

説明

LX-1031は、セロトニンの合成に不可欠な酵素であるトリプトファン5-ヒドロキシラーゼの強力な経口投与可能な阻害剤です。 この化合物は、脳のセロトニンレベルに影響を与えることなく、末梢のセロトニンレベルを低下させるために主に使用されます 。 下痢が優勢な過敏性腸症候群など、セロトニンの過剰が特徴の疾患の治療における潜在的な可能性が調査されています .

科学的研究の応用

LX-1031 has a wide range of scientific research applications, including:

作用機序

生化学分析

Biochemical Properties

LX-1031 interacts with the enzyme tryptophan 5-hydroxylase (TPH), which is predominantly found in the gastrointestinal tract . By inhibiting TPH, this compound reduces the synthesis of serotonin (5-HT) peripherally . This interaction is significant as it allows this compound to regulate peripheral serotonin levels without affecting serotonin levels in the brain or its central nervous system functions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the expression of serotonin in the duodenum, jejunum, and ileum in a dose-dependent manner . Moreover, this compound has been associated with improved stool consistency and lower urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a marker of 5-HT metabolism, over a 28-day treatment period .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a tryptophan 5-hydroxylase (TPH) inhibitor . By inhibiting TPH, this compound reduces the synthesis of serotonin (5-HT) peripherally . This reduction in serotonin synthesis is thought to be the primary mechanism by which this compound exerts its effects.

Temporal Effects in Laboratory Settings

In ascending single-dose and multiple-dose (14 day) phase I clinical trials in healthy volunteers, this compound significantly reduced urinary 5-hydroxyindoleacetic acid (5-HIAA; a marker of 5-HT metabolism) levels, starting by day 5 and persisting over the duration of exposure .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce serotonin levels in the jejunum relative to control by approximately 33%, 51%, and 66% with the 15, 45, and 135 mg/kg/day doses respectively .

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis. It interacts with the enzyme tryptophan 5-hydroxylase (TPH), inhibiting its activity and thereby reducing the synthesis of serotonin .

Subcellular Localization

Given that its target, tryptophan 5-hydroxylase (TPH), is predominantly found in the gastrointestinal tract , it can be inferred that this compound may also primarily localize to this region.

準備方法

LX-1031の合成には、置換フェニルアラニン誘導体の調製が含まれます。 . 反応条件には、通常、目的の生成物の形成を促進するために有機溶媒と触媒が使用されます。 工業生産方法では、収率と純度を向上させながら、コストと環境への影響を最小限に抑えるために、これらの反応条件を最適化する必要がある場合があります .

化学反応の分析

LX-1031は、以下を含むいくつかの種類の化学反応を受けます。

酸化: この反応は、特定の条件下で起こり、酸化誘導体の形成につながります。

還元: 還元反応は、this compoundに存在する官能基を修飾するために使用できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまなハロゲン化剤が含まれます 。これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

LX-1031は、末梢のセロトニン合成に対する選択的な作用により、トリプトファン5-ヒドロキシラーゼ阻害剤の中でユニークです。類似の化合物には以下が含まれます。

テロトリスタットエチル: カルチノイド症候群の治療に使用される別のトリプトファンヒドロキシラーゼ阻害剤.

フェンクローニン: 末梢と中枢の両方のセロトニンレベルに影響を与える、トリプトファンヒドロキシラーゼの非選択的阻害剤.

オシロドロスタット: 主にコルチゾールの合成に関連する疾患に使用されますが、セロトニン経路にも影響を与えます.

This compoundのユニークさは、中枢神経系の機能に影響を与えることなく、末梢のセロトニンレベルを選択的に低下させることができる点にあり、中枢性の副作用なしに胃腸疾患を治療するための有望な候補となっています .

特性

IUPAC Name |

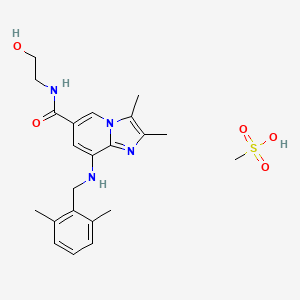

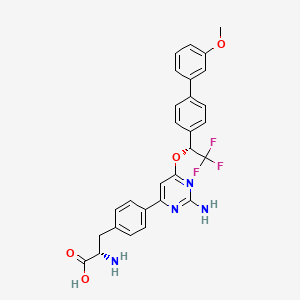

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMUICFMGGQSMZ-WIOPSUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241544 | |

| Record name | LX-1031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

LX1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions. | |

| Record name | LX1031 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

945976-76-1 | |

| Record name | LX-1031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945976761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LX-1031 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LX-1031 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J08E1J78GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: LX1031 acts as a tryptophan 5-hydroxylase (TPH) inhibitor. [, ] TPH is the rate-limiting enzyme responsible for the biosynthesis of serotonin (5-HT). [, , ] By inhibiting TPH, LX1031 reduces the production of 5-HT, particularly in the gastrointestinal tract. [, ]

A: IBS-D is characterized by excessive 5-HT levels in the gut. [, ] Serotonin plays a crucial role in regulating gastrointestinal motility and sensation. Elevated 5-HT levels can contribute to diarrhea, abdominal pain, and discomfort experienced by IBS-D patients. []

A: Preclinical studies have shown that LX1031 selectively reduces 5-HT in the gastrointestinal tract without affecting brain 5-HT levels. [, ] This selectivity is attributed to its preferential inhibition of the TPH1 isoform, which is primarily found in the gut, over the TPH2 isoform found in the brain. []

A: A phase II clinical trial in IBS-D patients demonstrated that a 1000 mg four-times-daily dose of LX1031 led to improvements in weekly global scores, stool consistency, and reduced urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a marker of 5-HT metabolism. [] Another study specifically in non-constipating IBS patients showed that LX1031 improved stool consistency and provided relief from IBS pain and discomfort. []

A: LX1031's inhibition of TPH leads to a decrease in 5-HT synthesis, resulting in lower levels of its metabolite, 5-HIAA. [, ] The observed reduction in urinary 5-HIAA levels in clinical trials serves as a biomarker of LX1031's pharmacodynamic activity and correlates with symptom improvement in IBS-D patients. [, ]

A: LX1031 is administered orally and exhibits low systemic exposure. [] Plasma concentrations increase linearly with doses ranging from 250 mg to 750 mg four times daily. [] The median elimination half-life is approximately 20 hours, and repeated administration for 14 days doubles the maximum plasma concentration (Cmax). []

A: Clinical trials conducted to date indicate that LX1031 is well-tolerated. [, , ] There have been no reports of dose-limiting toxicities in healthy subjects or notable adverse effects in clinical trials. []

A: While specific details about ongoing research are not available in the provided abstracts, further research is likely needed to optimize dosing, confirm long-term efficacy, and comprehensively evaluate the safety profile of LX1031 in larger IBS-D patient populations. [, ]

A: While the provided abstracts do not disclose the full chemical structure of LX1031, they mention that it is a "small molecule" [, , ] and describe its synthesis involving asymmetric hydrogenation of trifluoromethyl ketones. [] This suggests that researchers have elucidated the structure of LX1031, but the details are not publicly available in these specific research papers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。